molecular formula C21H33N3O B4530152 1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one

1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one

Cat. No.: B4530152
M. Wt: 343.5 g/mol
InChI Key: MFCCHUUEGJUKCW-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-22-14-16-24(17-15-22)21(25)10-9-20-8-5-12-23(18-20)13-11-19-6-3-2-4-7-19/h2-4,6-7,20H,5,8-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCCHUUEGJUKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a precursor such as 2-phenylethylamine, the piperidine ring can be formed through cyclization reactions.

    Substitution Reactions: Introducing the 4-methylpiperazine group through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)piperidine: A precursor in the synthesis of the compound.

    4-Methylpiperazine: Another component of the compound.

    Other Piperidine Derivatives: Compounds with similar structures and pharmacological activities.

Uniqueness

1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one
Reactant of Route 2
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1-(4-Methylpiperazin-1-yl)-3-[1-(2-phenylethyl)piperidin-3-yl]propan-1-one

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